molecular formula C11H10O3S B11884518 Methyl 7-methoxybenzo[b]thiophene-5-carboxylate

Methyl 7-methoxybenzo[b]thiophene-5-carboxylate

Cat. No.: B11884518
M. Wt: 222.26 g/mol
InChI Key: MSKUNCMDULMIFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 7-methoxybenzo[b]thiophene-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and purity.

Chemical Reactions Analysis

Methyl 7-methoxybenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 7-methoxybenzo[b]thiophene-5-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 7-methoxybenzo[b]thiophene-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a benzothiophene core with a methoxy group at the 7-position and a carboxylate ester functional group. Its molecular formula is C11H10O3SC_{11}H_{10}O_3S with a molecular weight of approximately 222.26 g/mol. The unique structural attributes contribute to its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar benzothiophene structures can induce programmed cell death (apoptosis) through mechanisms involving mitochondrial pathways and DNA intercalation.

Case Studies

  • Cytotoxicity Evaluation : In one study, this compound was evaluated alongside other benzoselenophene analogues against SK-OV3 and NCI-N87 cell lines. The results indicated that the compound demonstrated significant cytotoxicity, with IC50 values comparable to more potent analogues, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound's mechanism appears to involve DNA alkylation, which enhances its reactivity and selectivity towards cancer cells. This is supported by findings that show substituents at the C-7 position enhance cytotoxicity through additional noncovalent interactions with DNA .

Antimicrobial Properties

This compound has also been studied for its antimicrobial activity against various bacterial and fungal strains.

Antibacterial Activity

In antimicrobial assays, the compound exhibited activity against several strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed using standard methods such as broth dilution techniques .

Antifungal Activity

The compound also showed antifungal properties against strains like Candida albicans and Aspergillus niger. The efficacy was measured using disc diffusion methods, where it displayed a broad spectrum of activity comparable to standard antifungal agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-methoxybenzo[b]thiophene-2-carboxylateMethoxy group at position 6Different substitution pattern affecting reactivity
Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylateChlorine substituent altering electronic propertiesPotentially enhanced biological activity
Methyl 7-hydroxybenzo[b]thiophene-5-carboxylateHydroxyl group instead of methoxyIncreased polarity and potential for hydrogen bonding

This table illustrates how variations in substitution patterns can influence biological reactivity and overall efficacy.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 7-methoxy-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C11H10O3S/c1-13-9-6-8(11(12)14-2)5-7-3-4-15-10(7)9/h3-6H,1-2H3

InChI Key

MSKUNCMDULMIFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CS2

Origin of Product

United States

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